(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine

Pharmaceutical impurity profiling Pharmacopoeial reference standards Rivastigmine quality control

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine (CAS 889443-69-0), also designated as Rivastigmine EP Impurity F and Rivastigmine Hydrogen Tartrate EP Impurity F, is a single-enantiomer (S)-phenethylamine derivative with molecular formula C₁₁H₁₇NO and molecular weight 179.26 g/mol. The compound bears a 3-methoxy substituent on the phenyl ring and a tertiary N,N-dimethylamino group on the ethanamine side chain, distinguishing it structurally from both the parent drug rivastigmine and its principal phenolic metabolite.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 889443-69-0
Cat. No. B1422880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine
CAS889443-69-0
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC)N(C)C
InChIInChI=1S/C11H17NO/c1-9(12(2)3)10-6-5-7-11(8-10)13-4/h5-9H,1-4H3/t9-/m0/s1
InChIKeyKFKCIWQNLGOHOA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine (CAS 889443-69-0): Regulatory Identity, Physicochemical Profile, and Procurement Context


(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine (CAS 889443-69-0), also designated as Rivastigmine EP Impurity F and Rivastigmine Hydrogen Tartrate EP Impurity F, is a single-enantiomer (S)-phenethylamine derivative with molecular formula C₁₁H₁₇NO and molecular weight 179.26 g/mol [1]. The compound bears a 3-methoxy substituent on the phenyl ring and a tertiary N,N-dimethylamino group on the ethanamine side chain, distinguishing it structurally from both the parent drug rivastigmine and its principal phenolic metabolite. It is listed in the European Pharmacopoeia (EP) as a specified impurity of rivastigmine hydrogen tartrate and is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial production of rivastigmine [2] .

Pharmacopoeial Alignment EP-specified Impurity F reference standard for rivastigmine hydrogen tartrate analytical methods
Stereochemical Identity Single (S)-enantiomer for chiral HPLC system suitability and enantiomeric purity testing
Impurity Origin Process-related marker from incomplete demethylation; distinct from degradation products

Why Generic Substitution of (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine with In-Class Rivastigmine Impurities Is Scientifically Unjustifiable


Rivastigmine-related impurities are not interchangeable within analytical workflows. Each EP-specified impurity possesses a distinct structural origin, chromatographic retention behavior, and regulatory identity that cannot be satisfied by substituting one impurity reference standard for another. (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine is specifically designated as EP Impurity F and is a process-related impurity arising from incomplete demethylation of the 3-methoxy protecting group during rivastigmine synthesis, as described in patent CN-101580482-B [1]. This compound is neither a degradation product nor a metabolite; rather, it is an intermediate-carryover marker that is structurally and chromatographically distinct from EP Impurity A (the phenolic desmethyl metabolite, CAS 139306-10-8) and EP Impurity D (the (R)-enantiomer of rivastigmine) [2]. Failure to use the correct impurity reference standard compromises system suitability verification, peak identification accuracy, and regulatory compliance under ICH Q3A/B and EP monograph requirements [3].

Target Standard
Substitute May Not Transfer
EP Impurity F (this product)
EP Impurity A (phenol impurity) — different mass, functional group, and impurity origin; cannot serve as process marker
EP Impurity F (this product)
Racemate or (R)-enantiomer — chiral resolution mismatch; fails EP/USP enantiomeric purity system suitability
EP Impurity F (this product)
USP-named impurity standards — regulatory designation gap; absent from USP monograph, cannot satisfy EP identification requirements

Quantitative Differentiation Evidence for (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine (CAS 889443-69-0) Against Closest Comparators


Pharmacopoeial Designation: EP Impurity F vs. USP Nomenclature Gap — A Regulatory Identity Distinction

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine (CAS 889443-69-0) is formally designated as EP Impurity F under the European Pharmacopoeia monograph for rivastigmine hydrogen tartrate [1]. In contrast, the United States Pharmacopeia (USP) monograph for rivastigmine tartrate lists a different set of specified impurities (Related Compounds A, B, C, D) and does not contain a corresponding USP-named impurity for this structure; the USP impurity table identifies the phenol impurity (RRT 0.28), DPTTA (RRT 0.46), nor impurity (RRT 0.57), carbamate impurity (RRT 4.1), and ether impurity (RRT 6.5), but does not list a methoxy-retaining species [2]. This regulatory divergence means that generic substitution with a USP-listed impurity reference standard is scientifically invalid for EP monograph compliance. The compound's EP-specific identity carries distinct system suitability requirements and relative retention time expectations that differ from USP-based analytical protocols.

EP vs USP Designation
Class-level inference
Mutually exclusive impurity designation systems
EP Impurity F is absent from USP monograph; regulatory identity diverges
Pharmacopoeial alignment dictates system suitability requirements
Pharmaceutical impurity profiling Pharmacopoeial reference standards Rivastigmine quality control

Structural Differentiation: 3-Methoxy Retention vs. 3-Hydroxy (Phenol Impurity) — A 14-Dalton Mass Shift Defining Process Origin

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine (MW 179.26 g/mol) retains the 3-methoxy (-OCH₃) substituent on the phenyl ring, which distinguishes it from EP Impurity A / USP Phenol Impurity, (S)-3-[1-(dimethylamino)ethyl]phenol (NAP226-90, MW 165.23 g/mol), which carries a free phenolic hydroxyl (-OH) [1] . This 14-Dalton mass increment (ΔMW = +14.03 Da) is directly detectable by LC-MS and provides unequivocal identification. The methoxy group also confers distinct physicochemical properties: computed XLogP3 of 2.5 for the target compound vs. approximately 1.4-1.6 for the phenol impurity (estimated from structural analogs), and zero hydrogen bond donor count vs. one HBD for the phenol [1]. In the synthesis pathway of patent CN-101580482-B, 1-(3-methoxyphenyl)-N,N-dimethylethanamine is the penultimate intermediate prior to demethylation; its presence in the final API indicates incomplete demethylation with hydrobromic acid or equivalent reagent [2].

Mass & Functional Group
Cross-study comparable
ΔMW +14.03 Da
3-methoxy vs. 3-hydroxy substitution enables unambiguous MS identification
Prevents misidentification with degradation-related phenol impurity
Process-related impurity Synthesis intermediate marker Mass spectrometry identification

Chiral Configuration: (S)-Enantiomer Identity vs. Racemate — Impact on Method Specificity and Enantiomeric Purity Testing

The target compound (CAS 889443-69-0) is the single (S)-enantiomer with InChI Key KFKCIWQNLGOHOA-VIFPVBQESA-N, structurally corresponding to the stereochemistry of the active pharmaceutical ingredient (S)-rivastigmine . The racemic form, 1-(3-methoxyphenyl)-N,N-dimethylethanamine (CAS 169772-44-5), carries InChI Key KFKCIWQNLGOHOA-UHFFFAOYSA-N and lacks defined stereochemistry [1]. The USP monograph for rivastigmine tartrate enforces enantiomeric purity with the limit for the (R)-enantiomer set at NMT 0.3% [2]. Use of the racemate as a reference standard would fail to provide the stereochemical fidelity required for chiral HPLC method validation, where the (S)- and (R)-enantiomers must be baseline-resolved with resolution NLT 0.8 [2]. The (S)-enantiomer also co-elutes with the expected stereochemistry of the API, making it the correct marker for process-related impurity tracking.

Chiral Configuration
Class-level inference
(S)-enantiomer vs. racemate — distinct InChI Key stereochemistry layer
Only single (S)-enantiomer supports chiral HPLC resolution per USP/EP
Racemate cannot verify (R)-enantiomer limit (NMT 0.3%)
Chiral impurity analysis Enantiomeric purity Stereochemical quality control

Process Impurity vs. Degradation Product Classification: Critical Distinction for Forced Degradation Study Design

Unlike EP Impurity A ((S)-3-[1-(dimethylamino)ethyl]phenol), which is both a synthesis intermediate and the principal base-hydrolysis degradation product of rivastigmine, EP Impurity F (CAS 889443-69-0) is exclusively a process-related impurity and has not been reported as a degradation product under standard forced degradation conditions [1]. In the validated stability-indicating LC method of Rao et al. (2005), the major degradation product formed under base hydrolysis (0.5 N NaOH) was identified as (S)-3-(1-dimethylaminoethyl)phenol (Imp 1), with LOD of 100 ng/mL and LOQ of 300 ng/mL; no methoxy-retaining degradation product was observed under acid, base, oxidative, thermal, or photolytic stress conditions [1]. This classification distinction is operationally significant: EP Impurity F serves as a synthesis route marker, while Impurity A serves as both a process marker and a degradation marker. Laboratories substituting EP Impurity A for EP Impurity F in system suitability testing would fail to verify resolution of the methoxy-retaining impurity peak from the API.

Process vs. Degradation
Cross-study comparable
Exclusively process-related; no formation under ICH stress conditions
EP Impurity F is a synthesis route marker, not a stability indicator
Impurity A formed under base hydrolysis; Impurity F absent in all stress panels
Forced degradation studies Process impurity tracking Stability-indicating method validation

Reference Standard Purity and Characterization Package: Vendor-Supplied Quantitative Benchmarks for Procurement Decisions

Commercially available (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine (Rivastigmine EP Impurity F) is supplied at certified purities ranging from ≥95% to 98% (HPLC), with batch-specific Certificates of Analysis (COA) including HPLC chromatograms, NMR (¹H and ¹³C), and mass spectrometry data . CATO Research Chemicals supplies this compound under ISO 17034 reference material producer accreditation at 97% purity with multi-method characterization (HPLC, ¹H-NMR, MS, IR, UV) . BOC Sciences offers the impurity at ≥95% purity, priced at $299/25 mg and $524/100 mg . In comparison, the racemic intermediate (CAS 169772-44-5) is typically supplied at 95% purity without chiral specification and is primarily positioned as a synthesis intermediate rather than a pharmacopoeial reference standard . The fully characterized, single-enantiomer EP reference standard carries direct traceability to EP monograph requirements, which the racemic intermediate cannot provide.

Reference Standard Purity
Data to verify
Supplied at certified purity with multi-method characterization (HPLC, NMR, MS)
ISO 17034-accredited COA supports regulatory traceability
Batch-specific COA review recommended; supplier data only
Reference standard procurement ISO 17034 Certificate of analysis

Physicochemical Property Differentiation: Hydrogen Bonding Capacity and Lipophilicity vs. Rivastigmine API

The target compound (MW 179.26, XLogP3 2.5, HBD count 0, HBA count 2, TPSA 12.5 Ų) differs substantially from the rivastigmine API (MW 250.34, estimated XLogP ~2.3, HBD count 0, HBA count 3, TPSA 32.8 Ų, containing a carbamate ester moiety) [1] [2]. The methoxy-bearing impurity lacks both the carbamate functional group and the hydrogen-bonding capacity associated with the carbamate carbonyl, resulting in a lower topological polar surface area (12.5 vs. 32.8 Ų) and distinct reversed-phase chromatographic retention behavior. While the EP and USP monographs do not publish the exact RRT for Impurity F in the public domain, the combination of lower TPSA and comparable XLogP relative to rivastigmine predicts earlier elution on standard C18 columns under the EP-specified mobile phase conditions (methanol:phosphate buffer 58:42, pH 7.0) [3]. This differentiates it from the more polar phenol impurity (Impurity A, RRT ~0.28-0.4) and the later-eluting carbamate impurity (USP carbamate impurity, RRT 4.1) [4].

Physicochemical Profile
Class-level inference
TPSA 12.5 Ų vs. 32.8 Ų (rivastigmine); XLogP3 2.5
Predicted retention window guides peak assignment in EP method
Lower TPSA suggests earlier elution than carbamate impurity
Physicochemical profiling Chromatographic retention prediction LogP differentiation

Evidence-Backed Application Scenarios for (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine (CAS 889443-69-0)


EP-Compliant ANDA Analytical Method Validation and System Suitability Testing

Generic pharmaceutical manufacturers filing ANDA submissions for rivastigmine hydrogen tartrate under European regulatory jurisdiction must incorporate EP Impurity F (CAS 889443-69-0) as a specified impurity reference standard. The EP monograph requires identification and quantification of this impurity in API batches, and the reference standard is essential for determining relative retention time, establishing system suitability criteria, and validating method specificity per ICH Q2(R1) guidelines [1]. The fully characterized, single-enantiomer reference material, supplied with ISO 17034-accredited COA documentation including HPLC, NMR, and MS data, satisfies regulatory expectations for reference standard traceability .

Process Development and Synthetic Route Optimization — Demethylation Step Monitoring

During rivastigmine API process development, EP Impurity F serves as a critical quantitative marker for monitoring the completeness of the demethylation step, where 1-(3-methoxyphenyl)-N,N-dimethylethanamine is converted to (S)-3-[1-(dimethylamino)ethyl]phenol using hydrobromic acid or equivalent reagents, as described in patent CN-101580482-B [1]. Process chemists can use this reference standard to establish acceptance criteria for residual methoxy-intermediate levels, optimize reaction conditions (temperature, acid concentration, reaction time), and demonstrate process robustness. Unlike degradation-related impurities, this marker reflects synthetic efficiency rather than product stability, guiding targeted process improvements.

Impurity Fate-and-Purge Studies for ICH M7 and Q3A Regulatory Submissions

EP Impurity F's structural uniqueness as a methoxy-retaining intermediate makes it an ideal probe for fate-and-purge studies during process validation. Its distinct mass (+14 Da relative to the phenol impurity) enables sensitive LC-MS/MS tracking through each downstream synthetic step (demethylation, carbamoylation, salt formation), providing quantitative purge factor data [1]. This evidence directly supports ICH M7 mutagenic impurity risk assessments and ICH Q3A justification of specified impurity limits, as the compound's physicochemical properties (XLogP3 2.5, absence of structural alerts for genotoxicity) inform the toxicological assessment .

Cross-Pharmacopoeial Method Bridging Between EP and USP Monographs

For multinational pharmaceutical companies seeking simultaneous EP and USP compliance, EP Impurity F (CAS 889443-69-0) is essential for bridging studies that demonstrate method equivalency or orthogonal capability. Because the USP monograph does not designate this compound as a named impurity [1], laboratories must independently verify that the USP method adequately resolves and detects this EP-specified impurity. Using the characterized EP Impurity F reference standard, analysts can spike the compound into USP system suitability solutions, demonstrate resolution from rivastigmine and USP-specified impurities (Related Compounds A-D), and document method specificity across pharmacopoeial frameworks .

Application
Selection Property
Validation Focus
EP-Compliant ANDA Method Validation
EP pharmacopoeial traceability as specified impurity reference standard
System suitability, relative retention time, and specificity per ICH Q2(R1)
Demethylation Step Process Development
Process-related intermediate marker for methoxy-to-hydroxy conversion
Residual methoxy-intermediate quantitation and reaction optimization
Fate-and-Purge Studies (ICH M7/Q3A)
Characteristic mass signature for sensitive LC-MS/MS tracking
Purge factor documentation and toxicological assessment support
Cross-Pharmacopoeial Method Bridging
EP-required impurity absent from USP impurity table
Method specificity demonstration and orthogonal resolution verification
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